![molecular formula C12H9ClN4 B13233456 1,2,4-Triazolo[4,3-b]pyridazine, 3-(chloromethyl)-6-phenyl-](/img/structure/B13233456.png)
1,2,4-Triazolo[4,3-b]pyridazine, 3-(chloromethyl)-6-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(chloromethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 3-(chloromethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine consists of a triazole ring fused to a pyridazine ring, with a chloromethyl group at the 3-position and a phenyl group at the 6-position.
Preparation Methods
The synthesis of 3-(chloromethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine can be achieved through various synthetic routes. One common method involves the cyclization of a hydrazine derivative with a suitable dicarbonyl compound. For example, the reaction of 3-chloromethyl-1,2,4-triazole with 2-phenyl-3,6-dichloropyridazine under basic conditions can yield the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Chemical Reactions Analysis
3-(chloromethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. In nucleophilic substitution reactions, the chloromethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides . Oxidation reactions can convert the chloromethyl group to a carboxylic acid or aldehyde, while reduction reactions can reduce the triazole ring to a dihydrotriazole . Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and potassium permanganate. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
In medicinal chemistry, it has shown promise as an antibacterial and antifungal agent . Its ability to inhibit certain enzymes and receptors makes it a potential candidate for drug development. In biology, it has been used as a molecular probe to study enzyme mechanisms and protein interactions .
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . It can also interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
3-(chloromethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine can be compared with other similar compounds, such as 3-(chloromethyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine and 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine . These compounds share similar triazole and pyridazine ring structures but differ in their substituents, which can significantly impact their biological activities and applications. For example, the presence of a thiophenyl group in 3-(chloromethyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine can enhance its lipophilicity and membrane permeability, while the trifluoromethyl group in 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine can increase its metabolic stability and binding affinity to certain targets .
Properties
Molecular Formula |
C12H9ClN4 |
|---|---|
Molecular Weight |
244.68 g/mol |
IUPAC Name |
3-(chloromethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C12H9ClN4/c13-8-12-15-14-11-7-6-10(16-17(11)12)9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
BYMVMQDUKBIGKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN=C3CCl)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


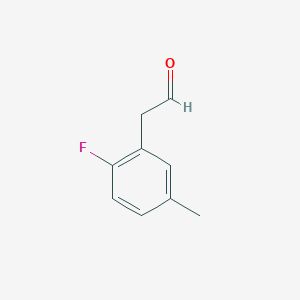
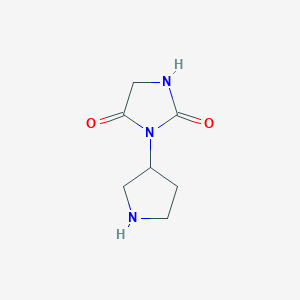
![4-[2,5-Dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B13233391.png)
![Methyl 1-amino-4-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate](/img/structure/B13233394.png)



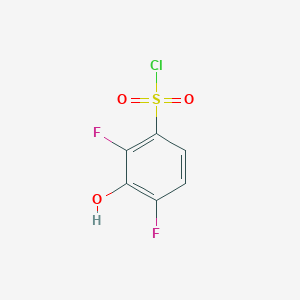
![5-Nitro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13233444.png)
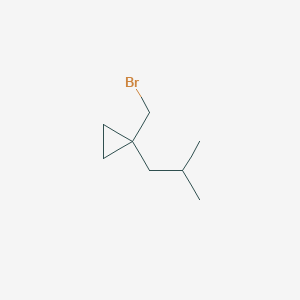
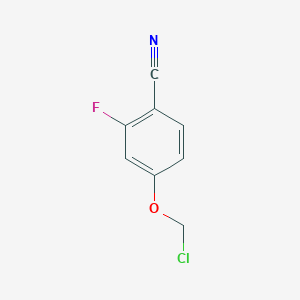
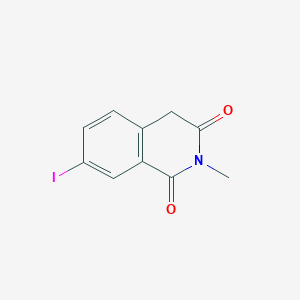
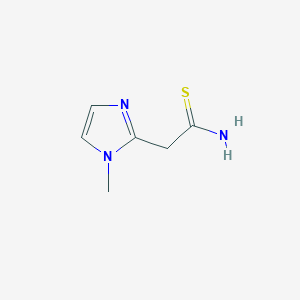
![2-[(Pyridin-3-yl)methoxy]propanoic acid](/img/structure/B13233481.png)
